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Compound of Interest
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Cat. No.: B610136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PLX51107 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-

Terminal (BET) family of proteins, with a modest preference for the first bromodomain (BD1)

over the second (BD2).[1][2] By binding to the acetylated lysine recognition motifs of BET

proteins, particularly BRD4, PLX51107 disrupts chromatin remodeling and the transcription of

key oncogenes and pro-inflammatory genes.[3] This mechanism of action has demonstrated

significant anti-tumor activity in a variety of preclinical cancer models, including hematological

malignancies and solid tumors.[4][5] These application notes provide detailed protocols for the

in vivo administration of PLX51107, a summary of its therapeutic efficacy in preclinical models,

and an overview of its mechanism of action.
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Model Type
Administration
Route

Dosage & Schedule Key Findings

Melanoma (BRAF

V600E)
Medicated Chow Not specified

Delayed tumor

growth, increased

intratumoral CD8+ T

cells, decreased PD-

L1 expression.[6]

Efficacy was CD8+ T

cell-mediated.[6]

Chronic Lymphocytic

Leukemia (CLL)
Oral Gavage 20 mg/kg, once daily

Potent antileukemic

effects in aggressive

CLL and Richter

transformation

models.[7]

Ba/F3-induced

Splenomegaly
Oral Gavage 2 mg/kg

75% inhibition of

splenomegaly.[7]

Acute Graft-Versus-

Host Disease

(aGVHD)

Oral Gavage
10 mg/kg, 3 times

weekly

Significantly improved

survival and reduced

aGVHD clinical scores

in murine models.

MV4-11 Tumor

Xenograft
Single Oral Dose Not specified

Transcriptional

changes (HEXIM1

induction) outlasted

plasma drug levels.[8]

Table 2: Pharmacokinetic Parameters of PLX51107 in
Mice
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Parameter Value Model System Reference

Half-life (T1/2) ~2.8 hours
MV4-11 tumor

xenograft
[8]

Plasma Concentration ~1–2 µg/mL

Braf V600E syngeneic

melanoma (with

PLX3397)

[9]

Experimental Protocols
Protocol 1: Preparation of PLX51107 for Oral Gavage
This protocol describes the preparation of a PLX51107 solution for oral administration in mice

using a common vehicle formulation.

Materials:

PLX51107 powder

Dimethyl sulfoxide (DMSO)

PEG300 (Polyethylene glycol 300)

Tween-80

Saline (sterile, 0.9% NaCl)

Sterile microcentrifuge tubes or conical tubes

Pipettes and sterile filter tips

Vortex mixer

Analytical balance

Procedure:
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Calculate the required amount of PLX51107: Based on the desired dosing concentration

(e.g., 10 mg/kg) and the number and weight of the mice, calculate the total mass of

PLX51107 powder required.

Prepare the vehicle solution:

In a sterile tube, prepare the vehicle by mixing the components in the following volumetric

ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]

For example, to prepare 1 mL of vehicle, add 100 µL of DMSO, 400 µL of PEG300, 50 µL

of Tween-80, and 450 µL of Saline.

Vortex the solution until it is homogeneous.

Dissolve PLX51107:

Weigh the calculated amount of PLX51107 and add it to the prepared vehicle.

Vortex thoroughly until the PLX51107 is completely dissolved. Gentle warming or

sonication may be used to aid dissolution if necessary.

Administration:

Administer the solution to mice via oral gavage at the desired dosage. The typical dosing

volume for mice is 5-10 mL/kg.

Note: It is recommended to prepare the working solution fresh on the day of use.[7]

Protocol 2: Administration of PLX51107 via Medicated
Chow
For long-term studies, administering PLX51107 via medicated chow can be a less stressful

alternative to repeated oral gavage.

Procedure:

Determine the required concentration: Calculate the amount of PLX51107 needed per

kilogram of chow based on the average daily food consumption of the mice and the target
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daily dose (mg/kg).

Chow Formulation:

Work with a commercial vendor that specializes in custom research diets to have the

PLX51107 incorporated into the chow at the calculated concentration.

Ensure the control group receives chow prepared in the same manner but without the

addition of PLX51107.

Acclimation and Monitoring:

Acclimate the mice to the powdered or pelleted chow for a few days before introducing the

medicated diet.

Monitor food intake and body weight regularly to ensure the medicated chow is well-

tolerated and that the desired dose is being consumed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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